molecular formula C19H16ClN3O2 B4559633 6-CHLORO-4-(MORPHOLINE-4-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE

6-CHLORO-4-(MORPHOLINE-4-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE

Cat. No.: B4559633
M. Wt: 353.8 g/mol
InChI Key: CULSZNGDJMBLBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-4-(MORPHOLINE-4-CARBONYL)-2-(PYRIDIN-4-YL)QUINOLINE is a useful research compound. Its molecular formula is C19H16ClN3O2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
The exact mass of the compound 6-chloro-4-(4-morpholinylcarbonyl)-2-(4-pyridinyl)quinoline is 353.0931045 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biomolecular Binding Properties

Quinoline derivatives, such as those synthesized through the Buchwald–Hartwig amination, have shown significant interactions with ct-DNA, attributed to π-stacking and/or hydrogen-bonding interactions. This indicates their potential application in studying DNA interactions and possibly in the development of new pharmaceuticals targeting DNA or RNA structures (Bonacorso et al., 2018).

Anticancer Activity

Quinoline and its analogs have been examined for their anticancer activities. They inhibit various biological targets such as tyrosine kinases, proteasome, tubulin polymerization, and DNA repair mechanisms. This broad spectrum of activity underlines the importance of quinoline derivatives in cancer drug discovery and the development of novel anticancer agents (Solomon & Lee, 2011).

Chemical Transformations

Research into chemical transformations of quinoline derivatives, such as the effective synthesis of 6-(morpholine-4-sulfonyl)-2,3,4-quinolinetricarboxylic acid, highlights their significance in synthetic chemistry. These transformations can lead to compounds with interesting pharmacological activities, suggesting their utility in developing new drugs (Kravchenko et al., 2006).

Antiviral and Interferon Inducing Ability

The synthesis of new 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines and their screening for cytotoxicity, antiviral activity, and interferon-inducing ability underscores the potential of quinoline derivatives in antiviral research. These compounds have shown to be potent interferon inducers and antivirals with low toxicity (Shibinskaya et al., 2010).

Properties

IUPAC Name

(6-chloro-2-pyridin-4-ylquinolin-4-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O2/c20-14-1-2-17-15(11-14)16(19(24)23-7-9-25-10-8-23)12-18(22-17)13-3-5-21-6-4-13/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CULSZNGDJMBLBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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